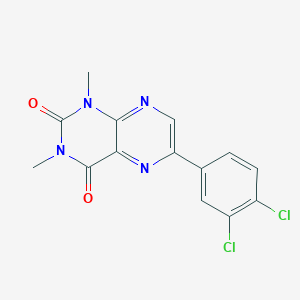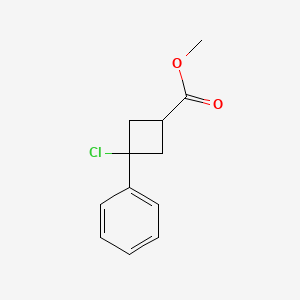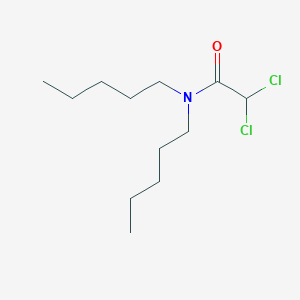
2,2-Dichloro-n,n-dipentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-n,n-dipentylacetamide is an organic compound with the molecular formula C12H23Cl2NO. This compound is characterized by the presence of two chlorine atoms and a dipentylacetamide group. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-n,n-dipentylacetamide typically involves the reaction of dichloroacetyl chloride with dipentylamine. The reaction is carried out in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane. The reaction temperature is maintained between 0 to 5°C to ensure the stability of the intermediate products.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dichloro-n,n-dipentylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted acetamides.
Oxidation Reactions: Products include oxidized derivatives of the original compound.
Reduction Reactions: Products include reduced forms of the compound with fewer chlorine atoms.
Aplicaciones Científicas De Investigación
2,2-Dichloro-n,n-dipentylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-n,n-dipentylacetamide involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical processes.
Comparación Con Compuestos Similares
- 2,2-Dichloro-n,n-diethylacetamide
- 2,2-Dichloro-n,n-dimethylacetamide
Comparison: 2,2-Dichloro-n,n-dipentylacetamide is unique due to its longer alkyl chain compared to similar compounds like 2,2-Dichloro-n,n-diethylacetamide and 2,2-Dichloro-n,n-dimethylacetamide. This structural difference can lead to variations in chemical reactivity, solubility, and biological activity, making it suitable for specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
5439-40-7 |
|---|---|
Fórmula molecular |
C12H23Cl2NO |
Peso molecular |
268.22 g/mol |
Nombre IUPAC |
2,2-dichloro-N,N-dipentylacetamide |
InChI |
InChI=1S/C12H23Cl2NO/c1-3-5-7-9-15(10-8-6-4-2)12(16)11(13)14/h11H,3-10H2,1-2H3 |
Clave InChI |
GNTUWTVWBOKJHO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(CCCCC)C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


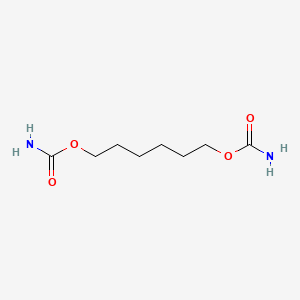
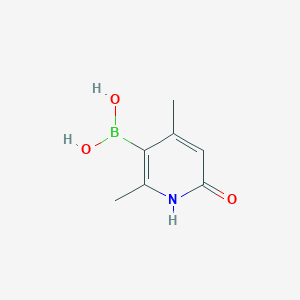


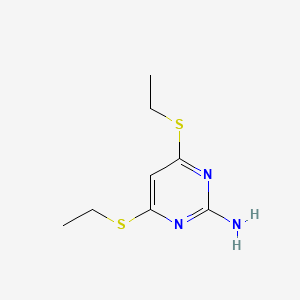
![N'-acetyl-N'-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B13996818.png)
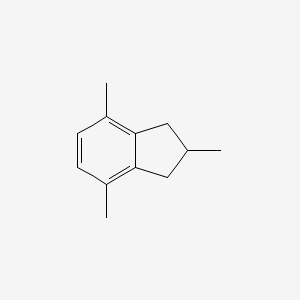
![Benzo[b]phenazine](/img/structure/B13996840.png)
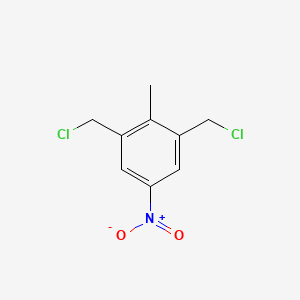
![2-(Bromomethyl)-8-phenyl-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidine-5,7-dione](/img/structure/B13996843.png)
![3-[[4-[4-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]butyl]phenyl]carbamoyl]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13996846.png)
